N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and any distinctive odors.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties could include reactivity, flammability, and types of chemical reactions the substance typically undergoes.Scientific Research Applications
-
Antimicrobial Studies
- Field : Medicinal Chemistry
- Application : Synthesis of metal complexes of mixed ligands p-Chlorophenyl-, p-Bromophenyl-dithiocarbamates .
- Method : The spectral properties of the metal complexes were obtained using the FTIR and UV/Vis spectroscopic techniques .
- Results : Their antibacterial studies revealed that these complexes as well as the ligands could serve as possible antibacterial agents against pathogens .
-
Nitrogen-Containing Molecules and Their Biological Applications
- Field : Medicinal Chemistry
- Application : Structure-activity relationship (SAR) studies revealed that p-chlorophenyl ring on the N1 of the β-lactam ring provided enhanced anticancer activity .
- Method : The method of application or experimental procedures was not specified in the source .
- Results : Enhanced anticancer activity against the colon cancer (SW1116) cell line was observed .
-
Synthesis of 2-Amino Imidazole Derivative
- Field : Organic Chemistry
- Application : A new 2-amino imidazole derivative, 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, has been synthesized .
- Method : The reaction was conducted in a ChCl (cholinium chloride)/urea eutectic mixture, which is a nature-inspired and environmentally friendly reaction medium .
- Results : The results or outcomes obtained were not specified in the source .
-
Extraction of Cr(VI) and U(VI) Ions
- Field : Industrial Chemistry
- Application : A new hydroxamic acid, N-p-Chlorophenyl-N-phenylacetohydroxamic acid, was synthesized and used as an analytical reagent for the extraction of Cr(VI) and U(VI) ions .
- Method : The acid was characterized by determination of its melting point, nitrogen content, chlorine content, characteristic infrared functional groups absorption, and determination of its molecular weight .
- Results : The extraction of Cr(VI) and U(VI) ions was found to be 98.61% and 70.20% respectively .
-
Biological Potential of Indole Derivatives
- Field : Pharmaceutical Sciences
- Application : Indole derivatives, which can contain a p-Chlorophenyl group, have been found to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Method : The method of application or experimental procedures was not specified in the source .
- Results : The results or outcomes obtained were not specified in the source .
Safety And Hazards
This involves detailing the risks associated with handling or exposure to the substance. It includes toxicity data, safety precautions, proper disposal methods, and first aid measures.
Future Directions
This could involve potential applications of the compound, areas of research interest, and how the compound could be modified to enhance its properties or reduce its side effects.
I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
2-(4-chlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h1-2,5-8,11-12H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBNTQRVWHUJOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20962878 |
Source
|
Record name | 2-(4-Chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20962878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
CAS RN |
43069-64-3 |
Source
|
Record name | N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043069643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20962878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.